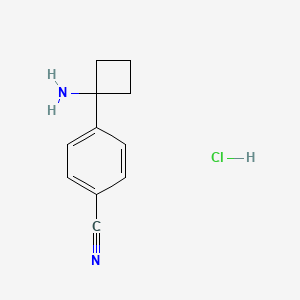

4-(1-Aminocyclobutyl)benzonitrile hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-(1-Aminocyclobutyl)benzonitrile hydrochloride involves several steps, typically starting with the preparation of the aminocyclobutyl intermediate. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Analyse Des Réactions Chimiques

4-(1-Aminocyclobutyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding nitrile oxides.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Empirical Formula: CHClN

- Molecular Weight: 185.66 g/mol

- CAS Number: 1270384-55-8

The compound features a benzonitrile moiety substituted with an aminocyclobutyl group, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

4-(1-Aminocyclobutyl)benzonitrile hydrochloride serves as a precursor in the synthesis of bioactive compounds, including:

- Antifungal Agents: The compound has been investigated for its antifungal properties. Studies have shown that derivatives exhibit significant inhibitory activity against fungi such as C. lagenarium and B. cinerea at varying concentrations .

Biochemical Tools

- Fluorescent Labeling: This compound can be used in the synthesis of fluorescent-labeled bisbenzamidine, which acts as a biochemical tool for tracking biomolecules in various biological studies .

Drug Development

- Intermediate for Prodrugs: It is a key intermediate in the synthesis of prodrugs like Dabigatran etexilate, which is used for stroke prevention and systemic embolism reduction . The efficient synthesis of this compound is crucial for developing safer and more effective medications.

Table 1: Antifungal Activity of Derivatives

| Compound | Concentration (µg/mL) | Activity Against C. lagenarium | Activity Against B. cinerea |

|---|---|---|---|

| 4c | 300 | 60% | Not tested |

| 9a | 300 | 57% | Not tested |

| 9b | 300 | 79% | Not tested |

| 16d | 300 | 61% | Not tested |

This table summarizes the antifungal activities observed in specific derivatives of this compound, highlighting their effectiveness compared to commercial fungicides .

Mécanisme D'action

The mechanism of action of 4-(1-Aminocyclobutyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its mechanism of action are ongoing to better understand its effects at the molecular level .

Comparaison Avec Des Composés Similaires

4-(1-Aminocyclobutyl)benzonitrile hydrochloride can be compared with other similar compounds, such as:

4-(Aminomethyl)benzonitrile: This compound is used in the synthesis of fluorescent-labeled bisbenzamidine and has applications in biomedical studies.

4-(1-Aminocyclopropyl)benzonitrile: Similar in structure but with a cyclopropyl ring, this compound has different reactivity and applications.

4-(1-Aminocyclopentyl)benzonitrile: Featuring a cyclopentyl ring, this compound exhibits unique chemical properties and uses.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct reactivity and biological activity compared to its analogs .

Activité Biologique

4-(1-Aminocyclobutyl)benzonitrile hydrochloride is a chemical compound with promising biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C_{11}H_{14}ClN

- Molecular Weight : 208.69 g/mol

- Physical State : White to almost white powder or crystalline form

- Solubility : Soluble in water

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to modulate the activity of these targets, influencing various cellular pathways and biological responses. Current research is focused on elucidating these interactions more comprehensively.

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

- Antidepressant Properties : The compound has shown potential in preclinical models for alleviating symptoms of depression.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from damage in various neurodegenerative conditions.

- Enzyme Interaction : It is utilized in biochemical assays to study enzyme interactions, particularly in relation to inflammatory pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular signaling pathways. For example, it has been reported to affect the expression of genes involved in inflammatory responses and apoptosis.

Case Studies

- Antidepressant Activity : A case study involving animal models indicated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups.

- Neuroprotection : Another study highlighted the neuroprotective effects of this compound against oxidative stress-induced cell death in cultured neurons.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

| Compound Name | CAS Number | Key Features | Notable Activity |

|---|---|---|---|

| 4-(Aminomethyl)benzonitrile hydrochloride | 15996-76-6 | Contains an aminomethyl group | Moderate antidepressant effects |

| 4-(3-Aminocyclobutyl)benzonitrile hydrochloride | 137935306 | Different cyclobutyl substitution | Enhanced neuroprotective properties |

| 3-(1-Aminocyclobutyl)benzonitrile hydrochloride | 1909305-81-2 | Variation in position of amino group | Antioxidant activity |

Future Directions for Research

Ongoing research is essential to further elucidate the biological mechanisms underlying the effects of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various targets.

- Clinical Trials : Conducting clinical trials to assess its safety and efficacy in humans, particularly for neurodegenerative disorders and mood disorders.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance its biological activity and selectivity.

Propriétés

IUPAC Name |

4-(1-aminocyclobutyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-8-9-2-4-10(5-3-9)11(13)6-1-7-11;/h2-5H,1,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKWXFVWNHPDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857240 | |

| Record name | 4-(1-Aminocyclobutyl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270384-55-8 | |

| Record name | 4-(1-Aminocyclobutyl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.